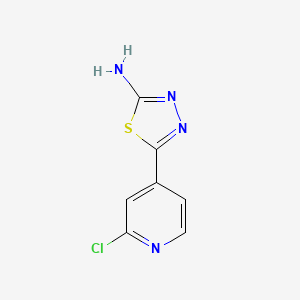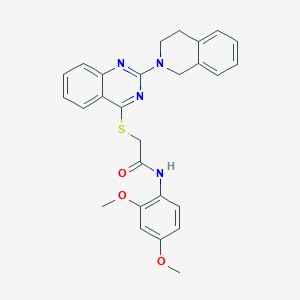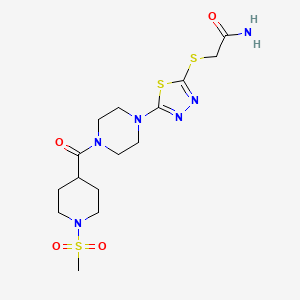
1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone, also known as BRP, is a chemical compound that has been the focus of scientific research due to its potential use as a pharmaceutical agent. This compound is a member of the benzimidazole family and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone is not fully understood, but it is believed to act on several biochemical pathways. One proposed mechanism is that 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone inhibits the activity of certain enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. Another proposed mechanism is that 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors such as NF-κB.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone has been found to exhibit antioxidant activity. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and basic laboratory equipment. However, one limitation of using 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the exact mechanism of action of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone, which would provide insight into its potential use as a pharmaceutical agent. Additionally, further studies could be conducted to evaluate the safety and efficacy of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone in animal models, which would be a necessary step towards its eventual use in human clinical trials.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone involves the reaction of 4-bromobenzophenone with 2-chloro-1H-benzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone as a white solid with a melting point of 173-175°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy.
Scientific Research Applications
1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone has been the subject of numerous scientific studies due to its potential use as a pharmaceutical agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Another area of research has focused on the compound's anti-inflammatory properties. 1-(4-bromophenyl)-2-(2-chloro-1H-benzimidazol-1-yl)ethanone has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(4-bromophenyl)-2-(2-chlorobenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-7-5-10(6-8-11)14(20)9-19-13-4-2-1-3-12(13)18-15(19)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPOTJSUEANJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)
![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)

![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)

